2-Chloro-N-ethylpyrimidin-4-amine

Lipophilicity Drug-likeness Physicochemical property

2-Chloro-N-ethylpyrimidin-4-amine (CAS 86443-51-8) is a heterocyclic building block of the 2-chloro-4-aminopyrimidine class, with the molecular formula C6H8ClN3 and a molecular weight of 157.60 g/mol. It features a chlorine atom at the pyrimidine C-2 position serving as a synthetic handle for nucleophilic aromatic substitution (SNAr), and an ethylamino group at the C-4 position that modulates both physicochemical properties and downstream biological target engagement.

Molecular Formula C6H8ClN3
Molecular Weight 157.6 g/mol
CAS No. 86443-51-8
Cat. No. B1371358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-ethylpyrimidin-4-amine
CAS86443-51-8
Molecular FormulaC6H8ClN3
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC=C1)Cl
InChIInChI=1S/C6H8ClN3/c1-2-8-5-3-4-9-6(7)10-5/h3-4H,2H2,1H3,(H,8,9,10)
InChIKeyCQIZRQZZERNHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-ethylpyrimidin-4-amine (CAS 86443-51-8): A Differentiated 2-Chloro-4-alkylaminopyrimidine Building Block for Kinase-Targeted Medicinal Chemistry


2-Chloro-N-ethylpyrimidin-4-amine (CAS 86443-51-8) is a heterocyclic building block of the 2-chloro-4-aminopyrimidine class, with the molecular formula C6H8ClN3 and a molecular weight of 157.60 g/mol [1]. It features a chlorine atom at the pyrimidine C-2 position serving as a synthetic handle for nucleophilic aromatic substitution (SNAr), and an ethylamino group at the C-4 position that modulates both physicochemical properties and downstream biological target engagement . This compound is supplied as a research chemical by multiple reputable vendors including Sigma-Aldrich (AldrichCPR) and is catalogued in the PubChem database (CID 23027192), with standard commercial purity of 98% . It has been cited as a key intermediate in patents directed toward FGFR4 kinase inhibitors (CN-108864081-A) and anti-tuberculosis agents (WO-2018151681-A1, CA-3056590-A1), establishing its validated utility in structure-guided drug discovery programs .

Why N-Alkyl Chain Length in 2-Chloro-4-aminopyrimidines Cannot Be Interchanged Without Consequence: The Case for 2-Chloro-N-ethylpyrimidin-4-amine Selection


Within the 2-chloro-4-aminopyrimidine building block family, the N-alkyl substituent is not a passive spectator; it directly governs lipophilicity (LogP), conformational flexibility (rotatable bond count), aqueous solubility, and the steric environment around the C-4 amino group, all of which propagate into the physicochemical and pharmacological profiles of downstream elaborated compounds . The N-ethyl analog occupies a quantitatively distinct parameter space compared to its N-methyl (CAS 66131-68-8) and N-isopropyl (CAS 71406-72-9) counterparts—differences in LogP of 0.4–0.6 units and in rotatable bond count that can alter membrane permeability, metabolic stability, and target-binding entropy in ways that a simple potency assay on the final compound cannot retrospectively correct . Substituting one N-alkyl variant for another at the building block stage therefore introduces a compound-specific physicochemical bias that may compromise lead optimization trajectories and patent composition-of-matter positioning [1].

Quantitative Differentiation Evidence: 2-Chloro-N-ethylpyrimidin-4-amine vs. Closest N-Alkyl Analogs


Lipophilicity (LogP): Ethyl Analog Occupies a Distinct Middle Ground Between Methyl and Isopropyl

The N-ethyl substituent confers a measured/calculated LogP of 1.63–1.85 on 2-chloro-N-ethylpyrimidin-4-amine, placing it significantly above the N-methyl analog (LogP 1.24–1.26) and substantially below the N-isopropyl analog (LogP 2.02–2.30) [1]. This ~0.4–0.6 LogP increment per additional methylene unit is consistent with the Hansch π-contribution for aliphatic carbon (≈0.5 per CH2) and translates to an approximately 2.5–4× difference in octanol-water partition coefficient between the ethyl and methyl variants . The ethyl analog thus provides a balanced lipophilicity profile that avoids both the potentially suboptimal membrane permeability of the methyl analog and the excessive lipophilicity-driven promiscuity and solubility penalties associated with the isopropyl analog .

Lipophilicity Drug-likeness Physicochemical property Membrane permeability

Rotatable Bond Count and Conformational Entropy: Ethyl Provides Two Rotatable Bonds Versus One for Methyl

2-Chloro-N-ethylpyrimidin-4-amine possesses 2 rotatable bonds (the ethyl C–N bond and the C–C bond of the ethyl group), compared to only 1 rotatable bond for 2-chloro-N-methylpyrimidin-4-amine and 1 rotatable bond for the isopropyl analog [1]. This additional degree of conformational freedom in the ethyl analog permits the terminal methyl group to sample multiple spatial orientations relative to the pyrimidine core, which can enable more favorable induced-fit interactions with hydrophobic sub-pockets in kinase ATP-binding sites compared to the conformationally restricted methyl analog [2]. In drug design, each freely rotatable bond carries an estimated entropic penalty of approximately 0.5–1.5 kcal/mol upon binding; the ethyl group modulates this balance without the excessive flexibility (and larger desolvation penalty) of the N-propyl analog (3 rotatable bonds) .

Conformational flexibility Entropy of binding Rotatable bonds Lead optimization

Aqueous Solubility: Experimentally Determined Solubility of 0.8 mg/mL Informs Formulation and Reaction Solvent Selection

The experimentally referenced aqueous solubility of 2-chloro-N-ethylpyrimidin-4-amine is 0.8 mg/mL (5.07 × 10⁻³ mol/L), corresponding to a LogS (ESOL) of −2.29, which places it in the 'soluble' to 'moderately soluble' boundary range . By class-level inference, the N-methyl analog (LogP approximately 0.4–0.6 units lower) is expected to exhibit approximately 2.5–4× higher aqueous solubility under the same conditions, while the N-isopropyl analog (LogP approximately 0.2–0.7 units higher) is expected to show correspondingly lower solubility [1]. This quantitative solubility differential is relevant for selecting reaction solvents in SNAr diversification chemistry (e.g., aqueous-organic biphasic conditions) and for anticipating the solubility-driven developability of downstream elaborated drug candidates .

Aqueous solubility Formulation Reaction medium ESOL

Patent-Cited Utility as a Privileged Intermediate in FGFR4 Kinase and Anti-Tuberculosis Drug Discovery Programs

2-Chloro-N-ethylpyrimidin-4-amine is explicitly cited as a synthetic intermediate in at least four patent families: CN-108864081-A (FGFR4 kinase inhibitor and its preparation and application, priority date 2017-05-09), WO-2018151681-A1 and CA-3056590-A1 (compounds for treating tuberculosis, priority date 2017-02-15), and CN-108997351-A (chloro acetyl piperazine compounds, priority date 2018-07-18) . The N-ethyl substitution pattern is structurally embedded in the final claimed compounds of these patents, indicating that the ethyl group was specifically selected over methyl or other alkyl variants during the structure-activity relationship (SAR) optimization campaigns leading to these inventions [1]. The FGFR4 inhibitor patent (CN-108864081-A) is of particular significance, as FGFR4 is a clinically validated oncology target for hepatocellular carcinoma and other FGFR4-dependent malignancies, and the patent describes compounds exhibiting selective and significant inhibitory activities against FGFR4 [2].

FGFR4 inhibitor Kinase drug discovery Tuberculosis Patent intermediate

pKa and Ionization State: Predicted pKa of 2.87 Governs Acid-Base Behavior in Synthesis and Biological Milieu

The predicted pKa of 2-chloro-N-ethylpyrimidin-4-amine is 2.87±0.10, as reported by ChemicalBook . This low pKa value indicates that the pyrimidine N-1 position (or the protonated amino group) is predominantly deprotonated and neutral at physiological pH (7.4) and under most common synthetic reaction conditions (pH >4), which is a class-level property shared across 2-chloro-4-alkylaminopyrimidines [1]. However, the N-ethyl substituent, by virtue of its slightly greater electron-donating inductive effect (+I) compared to N-methyl, modestly elevates the pKa of the conjugate acid relative to the N-methyl analog, making the ethyl variant marginally less acidic . This subtle pKa shift influences the pH-dependent reactivity of the pyrimidine ring toward nucleophilic aromatic substitution at the C-2 chlorine: a less electron-withdrawing (i.e., more electron-rich) pyrimidine ring, as conferred by the N-ethyl group relative to N-methyl, may exhibit slightly attenuated SNAr reactivity, a factor relevant for planning sequential diversification strategies .

pKa Ionization state Acid-base chemistry Reactivity

Recommended Procurement and Application Scenarios for 2-Chloro-N-ethylpyrimidin-4-amine Based on Quantitative Differentiation Evidence


FGFR4 Kinase Inhibitor Lead Optimization Programs Requiring Balanced Lipophilicity

For medicinal chemistry teams developing ATP-competitive FGFR4 kinase inhibitors, 2-chloro-N-ethylpyrimidin-4-amine provides a validated pyrimidine core that has been specifically named in FGFR4 inhibitor patents (CN-108864081-A) . Its LogP of 1.63–1.85 positions it in the optimal drug-like lipophilicity range for kinase inhibitor scaffolds, avoiding the suboptimal permeability risk of the N-methyl analog (LogP 1.26) and the excessive lipophilicity of the N-isopropyl analog (LogP 2.02–2.30) that may lead to hERG liability and poor metabolic stability in elaborated compounds [1]. The C-2 chlorine serves as a versatile synthetic handle for Suzuki, Buchwald-Hartwig, or SNAr diversification to access diverse chemical space around the FGFR4 hinge-binding motif .

Anti-Tuberculosis Agent Synthesis Using a Patent-Validated Pyrimidine Intermediate

2-Chloro-N-ethylpyrimidin-4-amine is cited in WO-2018151681-A1 and CA-3056590-A1 as an intermediate for compounds active against Mycobacterium tuberculosis . The two-rotatable-bond ethyl group provides a conformational flexibility advantage over the one-rotatable-bond methyl analog, potentially enabling better accommodation within hydrophobic cavities of mycobacterial target proteins [2]. The experimentally determined solubility of 0.8 mg/mL (Bidepharm) provides a practical benchmark for designing aqueous-compatible reaction conditions during scale-up of the synthetic route .

Structure-Activity Relationship (SAR) Studies on N-Alkyl Chain Length in 2-Chloro-4-aminopyrimidine Series

For systematic SAR exploration of the N-alkyl substituent effect on kinase selectivity and cellular potency, 2-chloro-N-ethylpyrimidin-4-amine is the essential intermediate for generating the ethyl series. When procured alongside its N-methyl and N-isopropyl comparators, it enables a controlled head-to-head comparison of the impact of N-alkyl chain length on LogP (Δ = 0.4–0.6 units per CH2), rotatable bond count (1 vs. 2 vs. 1), and downstream biological readouts [1][2]. This comparative approach is standard in industrial medicinal chemistry for establishing SAR tables that support patent composition-of-matter claims and candidate selection .

Parallel Library Synthesis via C-2 Chlorine Displacement with Diversified Nucleophiles

The C-2 chlorine of 2-chloro-N-ethylpyrimidin-4-amine is amenable to high-throughput parallel synthesis via palladium-catalyzed cross-coupling or SNAr with amines, thiols, and alcohols . The ethylamino group at C-4 is stable under these conditions and contributes to the compound's moderate polarity (TPSA 37.81 Ų), facilitating chromatographic purification of library members . The compound is commercially available at 98% purity from multiple vendors (Sigma-Aldrich, Bidepharm, BOC Sciences), ensuring consistent quality across parallel synthesis campaigns without the need for re-purification prior to use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-ethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.